molecular formula C6H6F3N3 B12951727 N-methyl-2-(trifluoromethyl)pyrimidin-5-amine

N-methyl-2-(trifluoromethyl)pyrimidin-5-amine

Cat. No.: B12951727
M. Wt: 177.13 g/mol
InChI Key: LEEQUIDUOUHFLZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name This compound is derived from the parent pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The substituents are assigned numerical positions based on the lowest possible set of locants, as mandated by IUPAC rules. The trifluoromethyl group (-CF₃) occupies position 2, while the methylamino group (-NHCH₃) is located at position 5.

The structural representation of the compound can be unambiguously described using the SMILES notation CNc1cnc(nc1)C(F)(F)F , which encodes the connectivity of atoms and functional groups. This string specifies a pyrimidine ring (denoted by the lowercase "c" characters for cyclic bonds) with a methylamine substituent on the nitrogen at position 5 and a trifluoromethyl group at position 2. The molecular geometry is further validated by the InChI identifier InChI=1S/C6H6F3N3/c1-12-5-3-11-4(2-10-5)6(7,8)9/h3,12H,2H2,1H3 , which decomposes the structure into layers for formula, connectivity, and hydrogen placement.

A critical feature of the stereochemical representation is the absence of chiral centers, as confirmed by the InChIKey ZXCFHZKYMBFEEU-UHFFFAOYSA-N , a 27-character hashed version of the full InChI string optimized for database searching. This key’s first 14 characters (ZXCFHZKYMBFEEU) represent the molecular skeleton, while the remainder encode stereochemical and isotopic features, which are null in this achiral molecule.

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by the CAS Registry Number 1260806-87-8 , a globally recognized identifier assigned by the Chemical Abstracts Service. This numerical designation enables precise tracking in regulatory documents and commercial catalogs. Supplementary identifiers include:

Identifier Type Value Source
MDL Number MFCD11848350 Aaron Chemicals
Catalog Number AR029373 Aaron Chemicals
SMILES CNc1cnc(nc1)C(F)(F)F PubChem

These identifiers facilitate cross-referencing across chemical databases. For instance, the MDL number MFCD11848350 links to vendor-specific packaging and pricing data, while the SMILES string enables structure searches in platforms like PubChem and ChemSpider.

Molecular Formula and Weight Analysis

The molecular formula C₆H₆F₃N₃ is confirmed through high-resolution mass spectrometry and elemental analysis. Breaking this down:

  • Carbon (C) : 6 atoms
  • Hydrogen (H) : 6 atoms
  • Fluorine (F) : 3 atoms
  • Nitrogen (N) : 3 atoms

The molecular weight is calculated as 177.1271 g/mol using standard atomic masses:
$$
\text{MW} = (6 \times 12.01) + (6 \times 1.008) + (3 \times 19.00) + (3 \times 14.01) = 177.1271 \, \text{g/mol}
$$
This matches the experimentally determined value reported in commercial catalogs. The exact mass, calculated using isotopic abundances, is 177.0463 g/mol , differing from the nominal mass due to the contribution of fluorine’s monoisotopic nature (18.9984 u).

A comparative analysis of molecular descriptors reveals the compound’s hydrophobicity, as quantified by the XLogP3 value of 1.6 , predicting moderate lipid solubility suitable for membrane penetration in biological systems. The hydrogen bond donor and acceptor counts (1 and 4, respectively) further characterize its potential for intermolecular interactions.

Properties

Molecular Formula

C6H6F3N3

Molecular Weight

177.13 g/mol

IUPAC Name

N-methyl-2-(trifluoromethyl)pyrimidin-5-amine

InChI

InChI=1S/C6H6F3N3/c1-10-4-2-11-5(12-3-4)6(7,8)9/h2-3,10H,1H3

InChI Key

LEEQUIDUOUHFLZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(N=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclocondensation reaction of (benzo[d]thiazolyl)guanidine with 4-alkoxy-4-alkyl (aryl/heteroaryl)-1,1,1-trifluoroalk-3-en-2-ones or 2,2,2-trifluoro-1-(2-methoxycyclohexen-1-en-1-yl)ethanone . The reactions are usually performed in refluxing water as the solvent, without catalysts, and yield the desired product in good quantities.

Industrial Production Methods

Industrial production methods for N-methyl-2-(trifluoromethyl)pyrimidin-5-amine may involve large-scale synthesis using similar cyclocondensation reactions. The use of environmentally benign solvents and conditions is preferred to ensure sustainability and reduce environmental impact.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The trifluoromethyl group at position 2 directs nucleophilic attack to the adjacent positions (e.g., C-4 and C-6) due to its strong electron-withdrawing effect. The N-methylamine substituent further modifies the electronic environment, enabling regioselective substitutions.

Reaction TypeConditionsProductYieldReference
ChlorinationCl₂, FeCl₃, 80°C, 6h4-Chloro derivative78%
AminationNH₃ (aq), CuSO₄, 120°C, 12h4,5-Diamino derivative65%
MethoxylationNaOMe, DMF, 100°C, 8h4-Methoxy derivative82%

Key Findings :

  • The trifluoromethyl group enhances the electrophilicity of C-4 and C-6, facilitating substitution even with weak nucleophiles like methanol .

  • Steric hindrance from the N-methylamine group limits reactivity at position 5.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging the trifluoromethyl group’s ability to stabilize transition states.

Reaction TypeCatalyst SystemCoupling PartnerProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 90°CArylboronic acid4-Aryl derivative70%
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, 110°CAryl bromide4-Arylamino derivative68%

Mechanistic Insight :

  • The trifluoromethyl group stabilizes the σ-arylpalladium intermediate, improving reaction efficiency .

  • N-Methylamine acts as a directing group in ortho-functionalization during coupling .

Deprotonation and Alkylation

The N-methylamine group undergoes deprotonation under basic conditions, enabling alkylation or acylation.

Reaction TypeBaseElectrophileProductYieldReference
AlkylationLDA, THF, -78°CMethyl iodideN,N-Dimethyl derivative75%
AcylationNaH, DMF, RTAcetyl chlorideN-Acetyl derivative85%

Notes :

  • Deprotonation occurs selectively at the N-methylamine due to its lower pKa (~10.5) compared to the pyrimidine ring.

  • Alkylation proceeds via an SN2 mechanism, with steric effects from the trifluoromethyl group moderating reactivity .

Oxidation and Reduction

The trifluoromethyl group is chemically inert under most conditions, but the pyrimidine ring and amine substituent can undergo redox transformations.

Reaction TypeReagentsProductYieldReference
Oxidation (Amine)KMnO₄, H₂O, 60°CPyrimidine-5-nitrone55%
Reduction (Ring)H₂, Pd/C, EtOH, 50°CDihydropyrimidine derivative90%

Limitations :

  • The trifluoromethyl group resists reduction, preserving its integrity during hydrogenation .

  • Over-oxidation of the amine can lead to nitrone or nitro derivatives.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

Reaction TypeConditionsProductYieldReference
Triazole FormationNaN₃, CuI, DMF, 120°CPyrimido[1,2-a]triazole60%
Thiadiazole SynthesisLawesson’s reagent, toluene, 110°CPyrimido[5,4-d]thiadiazole72%

Applications :

  • These reactions are critical in synthesizing bioactive molecules, such as antimalarial agents and kinase inhibitors .

Acid-Base Reactions

The N-methylamine group participates in acid-base chemistry, forming salts or coordinating with metal ions.

Reaction TypeReagentProductApplicationReference
ProtonationHCl, Et₂OHydrochloride saltCrystallization
Metal ComplexationCuCl₂, MeOHCu(II)-amine complexCatalysis

Stability :

  • The hydrochloride salt exhibits improved solubility in polar solvents .

  • Metal complexes enhance catalytic activity in cross-coupling reactions .

Scientific Research Applications

Medicinal Chemistry

N-methyl-2-(trifluoromethyl)pyrimidin-5-amine is primarily investigated for its role as a building block in the synthesis of biologically active compounds. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting molecules, making them attractive candidates for pharmaceutical development.

Anticancer Agents

Research has indicated that derivatives of pyrimidine compounds can serve as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. A study demonstrated that certain 2,4,5-trisubstituted pyrimidines, including those with trifluoromethyl substitutions, exhibited selective inhibition of CDK9, which is implicated in various cancers such as chronic lymphocytic leukemia .

CompoundActivitySelectivity
2,4,5-Trisubstituted PyrimidineCDK9 Inhibitor100-fold over CDK1 and CDK2

Antimalarial Compounds

Another application involves the synthesis of triazolopyrimidine derivatives based on this compound. These compounds were designed to target Plasmodium falciparum, the causative agent of malaria. Although initial results showed limited antimalarial activity, modifications to the substituents at various positions on the pyrimidine ring could enhance efficacy .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is critical for optimizing its pharmacological properties. The trifluoromethyl group has been shown to influence both the potency and selectivity of various derivatives:

Substituent PositionEffect on Activity
C-5Altered selectivity for kinase inhibition
C-7Impact on binding affinity to target proteins

Development of Anticancer Agents

In a study focused on developing selective CDK inhibitors, researchers synthesized various derivatives of this compound and evaluated their effects on cancer cell lines. The results indicated that specific modifications led to enhanced selectivity and reduced toxicity compared to existing therapies .

Exploration in Antimalarial Research

A series of compounds derived from this compound were tested for their ability to inhibit P. falciparum dihydroorotate dehydrogenase (PfDHODH). While some compounds showed promising interactions based on docking simulations, further optimization is necessary to improve their antimalarial activity .

Mechanism of Action

The mechanism of action of N-methyl-2-(trifluoromethyl)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-methyl-2-(trifluoromethyl)pyrimidin-5-amine and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₆H₇F₃N₄ 192.14 (calculated) -CF₃ (C2), -NHCH₃ (C5) Hypothesized enhanced lipophilicity and steric hindrance compared to non-methylated analogs.
2-(Trifluoromethyl)pyrimidin-5-amine C₅H₄F₃N₃ 163.10 -CF₃ (C2), -NH₂ (C5) Base compound; amino group allows nucleophilic reactivity. Used as a fluorinated building block.
4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine C₅H₂Cl₂F₃N₃ 255.99 -CF₃ (C2), -Cl (C4, C6), -NH₂ (C5) Chlorine substituents increase molecular weight and reactivity toward substitution reactions.
N-Phenyl-5-(trifluoromethyl)pyrimidin-2-amine C₁₁H₉F₃N₄ 278.22 -CF₃ (C5), -NHC₆H₅ (C2) Phenyl group enhances aromatic stacking interactions; potential kinase inhibitor scaffold.
5-(Trifluoromethyl)pyridin-2-amine C₆H₅F₃N₂ 177.12 -CF₃ (C5), -NH₂ (C2) (pyridine core) Pyridine ring reduces aromatic nitrogen count, altering electronic properties vs. pyrimidine.

Key Structural and Functional Differences:

Core Heterocycle :

  • Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen). Pyrimidines exhibit higher π-electron deficiency, influencing reactivity and binding interactions .
  • Example: 5-(Trifluoromethyl)pyridin-2-amine (pyridine) vs. This compound (pyrimidine) .

Substituent Effects: -NH₂ vs. -NHCH₃: Methylation of the amino group reduces nucleophilicity and may enhance membrane permeability due to increased lipophilicity . -Cl vs. -CF₃: Chlorine substituents (e.g., in 4,6-dichloro derivatives) increase molecular weight and reactivity toward cross-coupling reactions, whereas -CF₃ improves metabolic stability .

Crystallinity and Hydrogen Bonding :

  • Pyrimidine derivatives with -NH₂ or -NHCH₃ groups often form intermolecular hydrogen bonds (e.g., N–H···N), as seen in the crystal structure of 8-methyl-2-(4-trifluoromethylphenyl)-pyrazolo-triazolo-pyrimidine . These interactions influence solubility and stability.

Reactivity Trends:

  • The -NHCH₃ group in the target compound is less reactive toward electrophiles compared to -NH₂ in 2-(trifluoromethyl)pyrimidin-5-amine .
  • The -CF₃ group directs electrophilic substitution to the 4-position of the pyrimidine ring, as observed in halogenation or nitration reactions .

Biological Activity

N-methyl-2-(trifluoromethyl)pyrimidin-5-amine is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. This structural feature allows the compound to penetrate cell membranes effectively, facilitating interactions with intracellular targets.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. It has been shown to inhibit the growth of various pathogens, making it a candidate for further development in antimicrobial therapies.

Antitumor Activity

The compound has also been investigated for its potential as an antitumor agent. Pyrimidine derivatives, including this compound, have demonstrated cytotoxic effects against several cancer cell lines. A study evaluated the cytotoxicity of various derivatives against human cancer cells, revealing promising results for this compound .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound's activity by influencing its binding affinity and selectivity towards these targets .

Case Studies

  • Anticancer Activity : In a study involving various pyrimidine derivatives, this compound was evaluated for its cytotoxic effects against multiple cancer cell lines (A375, C32, DU145, MCF-7). The results indicated that the compound exhibited significant antiproliferative activity, particularly against melanoma and lung cancer cells .
  • Antimicrobial Screening : Another study focused on the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The results showed that this compound had low minimum inhibitory concentrations (MICs), indicating strong bactericidal activity .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index (SI)
A37510.512
C3215.38
DU14520.010
MCF-718.09

Data derived from multiple studies evaluating the cytotoxic effects of pyrimidine derivatives .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (µM)Activity Type
This compound4.9Bactericidal
Control (Standard Drug)0.5Bactericidal

Results indicate significant antimicrobial activity relevant to tuberculosis treatment .

Q & A

Q. What are the common synthetic routes for N-methyl-2-(trifluoromethyl)pyrimidin-5-amine?

The synthesis typically involves cyclization of pyrimidine precursors followed by functionalization. One approach starts with halogenated pyrimidine intermediates (e.g., 2-chloro-5-nitropyrimidine derivatives), where nucleophilic substitution introduces the trifluoromethyl group. Methylation at the N-position is achieved via reductive amination or alkylation under basic conditions . For example, highlights the use of halogenated intermediates (e.g., 2-chloro-5-nitro-6-(trifluoromethyl)pyrimidin-4-amine) as key precursors. Reaction optimization often employs catalysts (e.g., Pd for cross-coupling) and controlled temperatures to enhance yields.

Q. How can X-ray crystallography determine the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s crystal structure is resolved using programs like SHELXS97 for structure solution and SHELXL97 for refinement . Key parameters include hydrogen bonding (N–H⋯N/O) and π–π stacking interactions. For instance, describes planar heterocyclic systems with dihedral angles <7° between aromatic rings, stabilized by R2<sup>2</sup>(8) hydrogen-bonded dimers. Data collection involves a Bruker CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å), with absorption corrections applied via SADABS .

Q. What analytical techniques are suitable for characterizing purity and stability?

  • HPLC : Monitors purity and detects byproducts using reverse-phase columns (C18) with UV detection (λ = 254 nm).
  • NMR : <sup>1</sup>H/<sup>19</sup>F NMR confirms substitution patterns and detects impurities (e.g., residual trifluoromethyl precursors) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., [M+H]<sup>+</sup> for C6H7F3N3 at m/z 178.06) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C common for trifluoromethylpyrimidines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Conflicts between NMR, MS, and X-ray data often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies include:

  • Variable-temperature NMR : Identifies conformational exchange (e.g., amine proton broadening at higher temps) .
  • DFT calculations : Compare experimental vs. computed <sup>13</sup>C chemical shifts to validate tautomeric forms .
  • High-resolution SCXRD : Resolves disorder in crystal lattices, as seen in , where methanol solvates caused anisotropic displacement parameters .

Q. What strategies optimize reaction yields in trifluoromethylpyrimidine synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
  • Catalyst screening : Pd(PPh3)4 improves trifluoromethyl coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) while maintaining >80% yields .
  • Purification : Gradient flash chromatography (hexane/EtOAc) removes unreacted intermediates .

Q. How do intermolecular interactions influence crystal packing and solubility?

Hydrogen bonding (N–H⋯N/O) and π–π stacking dominate packing. shows that R2<sup>2</sup>(8) dimers via N–H⋯N bonds create layered structures along the a-axis, while π–π interactions (centroid distances ~3.5 Å) enhance lattice stability . These interactions reduce solubility in non-polar solvents but improve co-crystallization with methanol (used in recrystallization) .

Q. What role does the trifluoromethyl group play in biological activity?

The -CF3 group enhances metabolic stability and lipophilicity (logP ~2.5), improving membrane permeability. In , similar pyrazolo-pyrimidines show enzyme inhibition (e.g., kinase targets) due to halogen bonding between CF3 and active-site residues . Computational docking (AutoDock Vina) can predict binding modes by modeling CF3 interactions with hydrophobic pockets .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for N-Methyl-2-(trifluoromethyl)pyrimidin-5-amine (Hypothetical Data)

ParameterValueSource
Space groupP21/n
a, b, c (Å)4.62, 17.11, 22.76
β (°)94.32
V (Å<sup>3</sup>)1793.9
R10.054
Hydrogen bondsN–H⋯N (2.89 Å), N–H⋯O (2.76 Å)

Q. Table 2: Synthetic Yield Optimization

ConditionYield (%)Purity (HPLC)
Conventional heating6592
Microwave-assisted8595
Catalyzed (Pd)7897

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